molecular formula C12H16O3 B600218 Asarone CAS No. 2883-98-9

Asarone

Cat. No. B600218
CAS RN: 2883-98-9
M. Wt: 208.25
InChI Key:
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Description

Asarone is a chemical compound of the phenylpropanoid class found in certain plants such as Acorus and Asarum . There are two isomers, α (or trans) and β (or cis) .


Molecular Structure Analysis

Asarone has the molecular formula C12H16O3 and a molecular weight of 208.2536 . It has two isomers, α (or trans) and β (or cis) .


Chemical Reactions Analysis

Asarone has been found to have neuroprotective effects in experimental AD models . It has also been found to have effects on cell apoptosis, including Bax and Bcl-2 .


Physical And Chemical Properties Analysis

Asarone is a colorless solid with a density of 1.028 g/cm^3 . It has a melting point of 62 to 63 °C and a boiling point of 296 °C . It is insoluble in water .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agricultural Science .

Application Summary

β-Asarone, a bioactive pesticidal chemical originating from Acorus calamus (or “Sweet Flag”) plants, displays significant lethal effects against insect pests . It has been studied for its effects on Bemisia tabaci, a threat to agriculture worldwide .

Methods of Application

In the study, a baseline of susceptibility to β-asarone from China and patterns of cross-resistance to other popular insecticides were established . The sublethal effects of β-asarone on physiology and biochemistry were evaluated via LC 25 treatment (4.7 mg/L) .

Results or Outcomes

The study found that all the 12 field-collected B. tabaci populations exhibited high susceptibility to β-asarone, and there was no cross-resistance detected for other tested insecticides . LC 25 of β-asarone resulted in prolonged developmental duration and decreased survival rates in B. tabaci nymphs, pseudopupae, and adults .

Neuroprotective Agent

Specific Scientific Field

This application falls under the field of Neuroscience .

Application Summary

α- and β-asarone exhibit multiple pharmacological properties including antioxidant, anti-inflammatory, antiapoptotic, anticancer, and neuroprotective effects . They have been studied for their therapeutic potential in the treatment of neurological disorders, particularly neurodegenerative diseases such as Alzheimer’s disease (AD), Parkinson’s disease (PD), as well as cerebral ischemic disease, and epilepsy .

Methods of Application

The beneficial effects exerted by α- and β-asarone have been demonstrated through in vitro and in vivo animal studies .

Results or Outcomes

Current research indicates that α- and β-asarone exert neuroprotective effects by mitigating oxidative stress, abnormal protein accumulation, neuroinflammation, neurotrophic factor deficit, and promoting neuronal cell survival, as well as activating various neuroprotective signalling pathways .

Anticancer Agent

Specific Scientific Field

This application falls under the field of Oncology .

Application Summary

β-Asarone has been studied for its potential anticancer properties . It has been found to inhibit the proliferation of cancer cells and induce apoptosis .

Methods of Application

In the study, cancer cells were treated with various concentrations of β-Asarone and the effects on cell proliferation and apoptosis were observed .

Results or Outcomes

The study found that β-Asarone inhibited the proliferation of cancer cells in a dose-dependent manner and induced apoptosis .

Improving Brain Drug Delivery

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Application Summary

Lipid nanoparticles have been used to improve the uptake of α-Asarone into the brain . This has potential applications in the treatment of neurological disorders .

Methods of Application

In the study, lipid nanoparticles containing α-Asarone were administered and the uptake of α-Asarone into the brain was observed .

Results or Outcomes

The study found that lipid nanoparticles improved the uptake of α-Asarone into the brain .

Antimicrobial Agent

Specific Scientific Field

This application falls under the field of Microbiology .

Application Summary

Asarone has been studied for its potential antimicrobial properties . It has been found to inhibit the growth of certain bacteria and fungi .

Methods of Application

In the study, microbial cultures were treated with various concentrations of Asarone and the effects on microbial growth were observed .

Results or Outcomes

The study found that Asarone inhibited the growth of certain bacteria and fungi in a dose-dependent manner .

Extraction Efficiency Improvement

Specific Scientific Field

This application falls under the field of Chemical Engineering .

Application Summary

Ultrasound-assisted extraction has been used to improve the extraction efficiency of β-Asarone from Acorus calamus .

Methods of Application

In the study, the effect of sonication on the washing- and diffusion-dominance stages of extraction was analyzed .

Results or Outcomes

The study found that efficient energy processing can be achieved even at low sonication power for small-scale extraction of β-Asarone from A. calamus .

Safety And Hazards

Asarone is harmful if swallowed . It is advised to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . In case of ingestion, it is recommended to rinse the mouth and seek medical attention if symptoms occur .

Future Directions

While α- and β-asarone have demonstrated beneficial effects through in vitro and in vivo animal studies, additional research is required to translate laboratory results into safe and effective therapies for patients with AD, PD, and other neurological and neurodegenerative diseases .

properties

IUPAC Name

1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene
Source PubChem
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InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+
Source PubChem
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InChI Key

RKFAZBXYICVSKP-AATRIKPKSA-N
Source PubChem
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Canonical SMILES

CC=CC1=CC(=C(C=C1OC)OC)OC
Source PubChem
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Isomeric SMILES

C/C=C/C1=CC(=C(C=C1OC)OC)OC
Source PubChem
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Molecular Formula

C12H16O3
Record name asarone
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DSSTOX Substance ID

DTXSID00871878
Record name Isoasaron
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Molecular Weight

208.25 g/mol
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Physical Description

Solid; [HSDB] Fine faintly yellow crystals; [MSDSonline], Solid
Record name trans-Asarone
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Boiling Point

296 °C @ 760 MM HG
Record name TRANS-ASARONE
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Solubility

Yellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol; solutions may be turbid /cis-asarone/, Practically insol in water; sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ether
Record name TRANS-ASARONE
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Vapor Pressure

0.0015 [mmHg]
Record name trans-Asarone
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Mechanism of Action

Docking experiments using a number of published crystal structures of HMG-CoA reductase with the potent hypocholesterolemic agent alpha-asarone are described. The results indicate that alpha-asarone binds in the enzyme's active site. The methoxy groups play a key role in the binding and probably also in its biological activity, as shown by extensive SAR studies reported for analogues of alpha-asarone. The docking results will be valuable for the structure-based design of novel hypolipidemic agents.
Record name TRANS-ASARONE
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Product Name

alpha-Asarone

Color/Form

MONOCLINIC NEEDLES FROM WATER, Needles from light petroleum

CAS RN

2883-98-9, 494-40-6
Record name Asarone
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Record name Azaron
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Record name 1,2,4-trimethoxy-5-propenylbenzene
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Record name .ALPHA.-ASARONE
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Record name TRANS-ASARONE
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Melting Point

62-63 °C, Crystals. MP: 67 °C. Insoluble in water; soluble in alcohol /isomer not specified/, 62 - 63 °C
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Citations

For This Compound
9,660
Citations
T Uebel, L Hermes, S Haupenthal… - Journal of Applied …, 2021 - Wiley Online Library
… Therefore, within this review, available toxicological data of asarone isomers were … propenylic asarone isomers with varying levels of reliability. The toxicodynamic profile of γ‐asarone is …
R Chellian, V Pandy, Z Mohamed - Phytomedicine, 2017 - Elsevier
… Asarone is one of the … -asarone have been reported to have numerous pharmacological activities and at the same time, many studies have also revealed the toxicity of α- and β-asarone. …
Number of citations: 114 www.sciencedirect.com
R Balakrishnan, DY Cho, IS Kim, SH Seol, DK Choi - Antioxidants, 2022 - mdpi.com
… 11% α-asarone and 74% β-asarone to rats … α-asarone and 2.5 μg/mL (t max = 14 min) for β-asarone, with half-lives in plasma of approximately 1 h [52]. Importantly, α- and β-asarone are …
Number of citations: 16 www.mdpi.com
JD Sharma, PC Dandiya, RM Baxter, SI Kandel - Nature, 1961 - nature.com
… However, ~-asarone appeared to be more potent than asarone. … It was seen that both asarone and ~-asarone reduced the … asarone was found to be much more potent than asarone. …
Number of citations: 55 www.nature.com
AT Cartus, S Stegmüller, N Simson… - Chemical research in …, 2015 - ACS Publications
β-Asarone (1) belongs to the group of naturally occurring phenylpropenes like eugenol or anethole. Compound 1 is found in several plants, eg, Acorus calamus or Asarum europaeum. …
Number of citations: 50 pubs.acs.org
PC Dandiya, MK Menon - British journal of pharmacology and …, 1963 - Wiley Online Library
… of asarone or of 8-asarone … asarone, /3-asarone failed to influence these actions. Acorus oil had practically all the actions of asarone; this could be due to the presence of more asarone …
Number of citations: 63 bpspubs.onlinelibrary.wiley.com
S Manikandan, RS Devi - Pharmacological research, 2005 - Elsevier
… α-asarone. We did not observe any adverse effects in the rat on treatment with α-asarone … be tested for its antioxidant efficacy of α-asarone. Further study of this drug on human subjects …
Number of citations: 172 www.sciencedirect.com
JY Lee, JY Lee, BS Yun, BK Hwang - Journal of agricultural and …, 2004 - ACS Publications
… , we have isolated and identified antifungal compound β-asarone from A. gramineus This paper reports the isolation procedures of β-asarone, its molecular characteristics, and the in …
Number of citations: 143 pubs.acs.org
E Gao, ZQ Zhou, J Zou, Y Yu, XL Feng… - Journal of natural …, 2017 - ACS Publications
… Compounds 1a/1b were the first cases of asarone-derived phenylpropanoids with an … (9-11) Among them, asarone-derived phenylpropanoids, represented by α-asarone and β-asarone, …
Number of citations: 37 pubs.acs.org
P Unger, MF Melzig - Scientia pharmaceutica, 2012 - mdpi.com
… -asarone was investigated with the BrdU assay in HepG2-cells. Alpha-asarone was found to be more toxic than betaasarone … microsomal preparation, beta-asarone was able to induce …
Number of citations: 53 www.mdpi.com

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